molecular formula C11H17NS B12575683 1-[(5-Methylthiophen-2-yl)methyl]piperidine CAS No. 193202-86-7

1-[(5-Methylthiophen-2-yl)methyl]piperidine

Cat. No.: B12575683
CAS No.: 193202-86-7
M. Wt: 195.33 g/mol
InChI Key: MMSZMMZGKIOJBK-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methylthiophen-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperidine and thiophene moieties contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine typically involves the following steps:

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, 5-methylthiophene-2-carbaldehyde can be reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[(5-Methylthiophen-2-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can participate in electron transfer processes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[(3-Methylthiophen-2-yl)methyl]piperidine
  • 1-[(5-Bromothiophen-2-yl)methyl]piperidine
  • 1-[(5-Methylthiophen-2-yl)methyl]piperidine-3-carboxylic acid

Uniqueness: this compound is unique due to the specific substitution pattern on the thiophene ring, which can influence its electronic properties and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological profiles and reactivity patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

193202-86-7

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]piperidine

InChI

InChI=1S/C11H17NS/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3

InChI Key

MMSZMMZGKIOJBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CN2CCCCC2

Origin of Product

United States

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